molecular formula C9H8BrN3O2 B6190153 methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2091668-88-9

methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B6190153
CAS RN: 2091668-88-9
M. Wt: 270.1
InChI Key:
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Description

“Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 .


Chemical Reactions Analysis

In a chemodivergent reaction, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added. The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 255.07 .

Mechanism of Action

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .

Safety and Hazards

The compound is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and adequate ventilation should be used when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate involves the bromination of 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid followed by the conversion of the carboxylic acid to the methyl ester and subsequent amination and bromination reactions.", "Starting Materials": [ "2-methylimidazo[1,2-a]pyridine-6-carboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Ammonia" ], "Reaction": [ "Step 1: Bromination of 2-methylimidazo[1,2-a]pyridine-6-carboxylic acid with bromine in acetic acid to yield 2-bromo-6-carboxy-2-methylimidazo[1,2-a]pyridine.", "Step 2: Conversion of the carboxylic acid to the methyl ester using methanol and sulfuric acid.", "Step 3: Amination of the methyl ester with ammonia in methanol to yield methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate.", "Step 4: Bromination of the amino group with bromine in acetic acid to yield the final product, methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate." ] }

CAS RN

2091668-88-9

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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